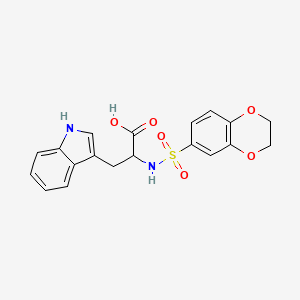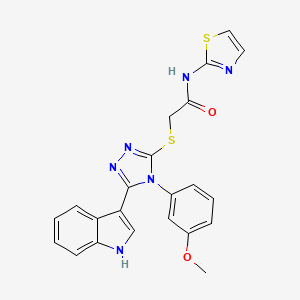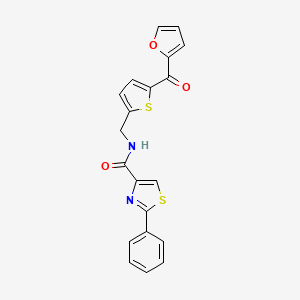![molecular formula C7H6N4O3 B2497764 [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid CAS No. 91912-12-8](/img/structure/B2497764.png)
[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds, such as 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitriles, involves a three-component condensation of aromatic aldehydes, ethyl cyanoacetate, and cyanoguanidine hydrochloride in alkaline ethanol, demonstrating a convenient method for generating a variety of pyrimidine derivatives with significant yields (Ranjbar‐Karimi, Beiki-Shoraki, & Amiri, 2010).
Molecular Structure Analysis
Structural investigation of similar cyano-containing compounds through methods like X-ray crystallography and 1H-NMR ROESY spectroscopy reveals insights into their conformational preferences and solvent-dependent isomerization processes. This highlights the significance of intramolecular interactions and the influence of solvent on the structural dynamics of these compounds (Papageorgiou et al., 1998).
Chemical Reactions and Properties
Cyano-containing pyrimidines are versatile intermediates for further chemical transformations, including cycloaddition reactions to yield triaminopyrimidines, showcasing their potential for constructing complex heterocyclic frameworks with high regioselectivity (Dubovtsev et al., 2021).
Scientific Research Applications
Synthesis and Characterization
- Three-Component Synthesis: This compound has been synthesized through a three-component condensation process, which includes aromatic aldehydes, ethyl cyanoacetate, and other compounds in alkaline ethanol, demonstrating a method for creating multifunctional pyrimidines (Ranjbar‐Karimi, Beiki-Shoraki, & Amiri, 2010).
- Novel Synthesis Approaches: Innovative synthesis methods, such as reactions with enaminones, have been explored to create various pyrimidine derivatives, indicating versatility in synthetic chemistry (Elmaati, Elghamry, & El‐Taweel, 2004).
- Green Chemistry Techniques: The use of green chemistry methodologies, such as microwave irradiation and grindstone technology, has been applied for the synthesis of multifunctional pyrimidines, showcasing environmentally friendly approaches (Gupta, Jain, Madan, & Menghani, 2014).
Potential Biological and Medicinal Applications
- Antimicrobial Activity: Some synthesized pyrimidine derivatives have shown antimicrobial activity against various pathogenic bacteria, fungi, and specific strains like E. coli and Pseudomonas aeruginosa, suggesting potential applications in antimicrobial treatments (Gupta et al., 2014).
- Exploration in Anticancer Research: Derivatives of pyrimidines, including those synthesized from [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid, have been studied for their effects on the proliferation of cancer cells and the survival of mice bearing leukemia, indicating their potential role in cancer research (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
Chemical Characterization and Structural Studies
- NMR and IR Spectral Data: The characterization of these compounds using NMR, IR, and other spectroscopic techniques provides essential information about their structure and properties, crucial for further applications in various fields (Iwanami, 1971).
Diverse Chemical Reactions
- Versatility in Reaction Profiles: The compound's ability to undergo various chemical reactions, such as condensation with different nucleophiles, showcases its versatility in synthetic chemistry, offering a wide range of possibilities for creating new compounds (Ghosh, Bandyopadhyay, & Morin, 1983).
properties
IUPAC Name |
2-[2-(cyanoamino)-6-oxo-1H-pyrimidin-5-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3/c8-3-10-7-9-2-4(1-5(12)13)6(14)11-7/h2H,1H2,(H,12,13)(H2,9,10,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDMHGIDWFXGKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=N1)NC#N)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2497681.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methoxybenzamide](/img/structure/B2497682.png)


![3-(4-chlorophenyl)-5,7-dimethyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2497687.png)



![N-((1-cyclopentylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2497694.png)


![N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2497700.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-ethoxybenzamide](/img/structure/B2497702.png)
